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molecular formula C15H18O3 B1209778 Loxoprofen CAS No. 68767-14-6

Loxoprofen

Cat. No. B1209778
M. Wt: 246.30 g/mol
InChI Key: YMBXTVYHTMGZDW-UHFFFAOYSA-N
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Patent
US04161538

Procedure details

Twenty grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate was dissolved in 30 ml of dioxane and 100 ml of 47% hydrobromic acid and the solution was refluxed for 6 hours. The reaction mixture was then extracted with ether, the extract was washed with water, dried over anhydrous sodium sulfate, and the solvent removed by distillation to give an yellow oily substance. The product was subjected to a vacuum distillation to yield 13.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.3 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 108.5°-111° C.
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:6]1([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([CH:19]([CH3:25])[C:20]([O:22]CC)=[O:21])=[CH:15][CH:14]=2)[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])=O)C.Br>O1CCOCC1>[O:11]=[C:7]1[CH2:8][CH2:9][CH2:10][CH:6]1[CH2:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]([CH3:25])[C:20]([OH:22])=[O:21])=[CH:17][CH:18]=1

Inputs

Step One
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(C(CCC1)=O)CC1=CC=C(C=C1)C(C(=O)OCC)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ether
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
CUSTOM
Type
CUSTOM
Details
to give an yellow oily substance
DISTILLATION
Type
DISTILLATION
Details
The product was subjected to a vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCC1)CC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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